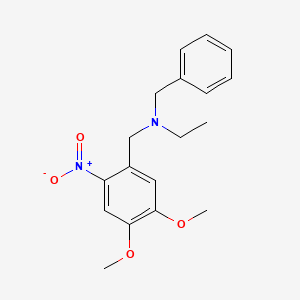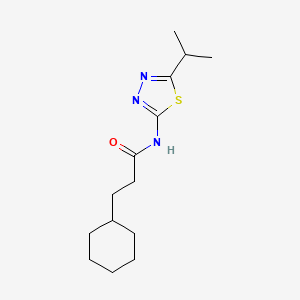
N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)ethanamine, commonly known as "DOB," is a psychoactive substance that belongs to the family of phenethylamines. DOB is a potent hallucinogen that produces intense visual and auditory hallucinations, altered perception of time, and changes in thought processes. DOB has been used in scientific research to study the mechanisms of action of hallucinogens and their potential therapeutic applications.
Wirkmechanismus
The mechanism of action of DOB is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor and the dopamine D2 receptor. Activation of the 5-HT2A receptor leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, perception, and cognition. Activation of the dopamine D2 receptor leads to the release of dopamine, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
DOB produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. DOB also produces intense visual and auditory hallucinations, altered perception of time, and changes in thought processes. These effects are similar to those produced by other hallucinogens such as LSD and psilocybin.
Vorteile Und Einschränkungen Für Laborexperimente
DOB has several advantages for lab experiments, including its potency, selectivity for the 5-HT2A receptor, and ability to produce intense visual and auditory hallucinations. However, DOB also has several limitations, including its potential toxicity and the difficulty of controlling its effects in human subjects.
Zukünftige Richtungen
There are several future directions for DOB research, including the investigation of its potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and PTSD. Other future directions include the development of new analogs of DOB with improved selectivity and efficacy, and the exploration of its potential as a tool for studying the mechanisms of action of hallucinogens and their effects on the brain.
Synthesemethoden
DOB can be synthesized by the reaction of benzylamine with 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction produces DOB as a yellow crystalline powder with a melting point of 107-109°C.
Wissenschaftliche Forschungsanwendungen
DOB has been used in scientific research to study the mechanisms of action of hallucinogens and their potential therapeutic applications. DOB acts as a partial agonist at the 5-HT2A receptor, which is a subtype of serotonin receptor that is involved in the regulation of mood, perception, and cognition. DOB also activates the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Eigenschaften
IUPAC Name |
N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-4-19(12-14-8-6-5-7-9-14)13-15-10-17(23-2)18(24-3)11-16(15)20(21)22/h5-11H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQJIHPSQGXQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)

![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
![methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)


![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)
![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5785901.png)

